4-Phenoxy-1-phenylbutane-1,3-dione 4-Phenoxy-1-phenylbutane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 83229-03-2
VCID: VC19311643
InChI: InChI=1S/C16H14O3/c17-14(12-19-15-9-5-2-6-10-15)11-16(18)13-7-3-1-4-8-13/h1-10H,11-12H2
SMILES:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

4-Phenoxy-1-phenylbutane-1,3-dione

CAS No.: 83229-03-2

Cat. No.: VC19311643

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxy-1-phenylbutane-1,3-dione - 83229-03-2

Specification

CAS No. 83229-03-2
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 4-phenoxy-1-phenylbutane-1,3-dione
Standard InChI InChI=1S/C16H14O3/c17-14(12-19-15-9-5-2-6-10-15)11-16(18)13-7-3-1-4-8-13/h1-10H,11-12H2
Standard InChI Key ULVXIDVBBDENGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CC(=O)COC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

4-Phenoxy-1-phenylbutane-1,3-dione belongs to the diketone family, featuring two carbonyl groups at the 1- and 3-positions of a butane chain. The phenyl group at position 1 and the phenoxy group at position 4 introduce aromaticity and steric bulk, influencing its reactivity and physical properties. The IUPAC name, 4-phenoxy-1-phenylbutane-1,3-dione, reflects this substitution pattern.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC16H14O3\text{C}_{16}\text{H}_{14}\text{O}_{3}
Molecular Weight254.28 g/mol
CAS Number83229-03-2
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely insoluble in water*

*Inferred from analogous diketones .

The compound’s structure was confirmed via spectroscopic methods, including infrared (IR) spectroscopy, which revealed characteristic peaks for carbonyl and aromatic groups.

Synthesis and Preparation Strategies

While explicit synthesis protocols for 4-phenoxy-1-phenylbutane-1,3-dione are scarce, analogous compounds suggest routes involving condensation reactions or nucleophilic substitutions. For example, 4-(benzyloxy)-1-phenylbutane-1,3-dione is synthesized using ethyl acetate extraction and sodium bicarbonate purification. A plausible pathway for 4-phenoxy-1-phenylbutane-1,3-dione could involve:

  • Friedel-Crafts Acylation: Introducing acetyl groups to a phenyl precursor.

  • Etherification: Attaching the phenoxy group via Williamson ether synthesis.

Spectroscopic Characterization

Spectroscopic data provide critical insights into the compound’s functional groups and structural integrity.

Table 2: IR Spectral Data

Wavenumber (cm1^{-1})AssignmentSource
3064, 3032C-H stretching (aromatic)
2864C-H stretching (aliphatic)
1602, 1573C=O stretching (diketones)
1266C-O-C stretching (ether)
696Aromatic ring bending

The prominent carbonyl stretches at 1602 and 1573 cm1^{-1} confirm the presence of diketone groups, while the 1266 cm1^{-1} peak validates the ether linkage. Nuclear magnetic resonance (NMR) data, though unavailable for this compound, would likely show distinct signals for aromatic protons and ketone-adjacent methylene groups.

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Scalable and efficient synthesis methods remain undeveloped.

  • Biological Data: Absence of toxicity or efficacy profiles hinders pharmaceutical exploration.

Proposed research initiatives:

  • Optimized Synthesis: Exploring microwave-assisted or catalytic methods to enhance yield.

  • Structure-Activity Relationships: Modifying the phenoxy group to assess pharmacological potential.

  • Material Science Applications: Investigating its use in polymer chemistry or metal-organic frameworks.

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